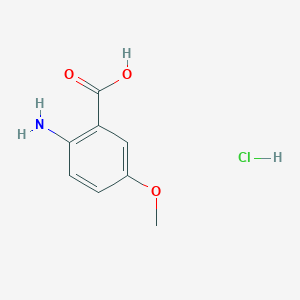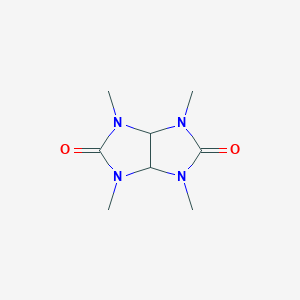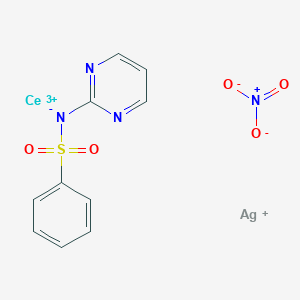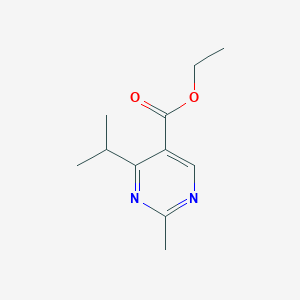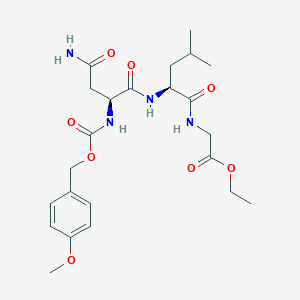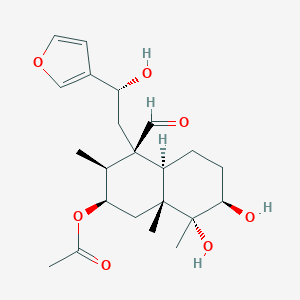
13,16-Dithiaoctacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,16-Dithiaoctacosane is a sulfur-containing compound that has gained attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including medical, pharmaceutical, and biotechnological research.
Wirkmechanismus
The mechanism of action of 13,16-Dithiaoctacosane is not fully understood. However, it is believed that this compound works by binding to specific molecules and altering their function. In medical research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. In HIV research, it has been shown to inhibit the replication of the virus by binding to the viral envelope protein. In Alzheimer's disease research, it has been shown to inhibit the formation of amyloid-beta plaques.
Biochemical and Physiological Effects:
13,16-Dithiaoctacosane has been shown to have various biochemical and physiological effects. In medical research, it has been shown to induce apoptosis in cancer cells, inhibit the replication of HIV, and inhibit the formation of amyloid-beta plaques in Alzheimer's disease. In pharmaceutical research, it has been shown to penetrate cell membranes and act as a potential drug delivery system. In biotechnological research, it has been shown to bind to specific molecules and act as a potential biosensor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 13,16-Dithiaoctacosane in lab experiments is its ability to bind to specific molecules, making it a potential biosensor. Additionally, its ability to penetrate cell membranes makes it a potential drug delivery system. However, one of the main limitations is its toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 13,16-Dithiaoctacosane. In medical research, further studies are needed to determine its potential as a treatment for various diseases. In pharmaceutical research, further studies are needed to determine its potential as a drug delivery system. In biotechnological research, further studies are needed to determine its potential as a biosensor. Additionally, further studies are needed to determine the toxicity of this compound and its potential side effects.
Conclusion:
In conclusion, 13,16-Dithiaoctacosane is a sulfur-containing compound that has gained attention in the scientific community for its unique properties. This compound has shown promising results in various fields, including medical, pharmaceutical, and biotechnological research. Further studies are needed to determine its potential as a treatment for various diseases, a drug delivery system, and a biosensor.
Synthesemethoden
13,16-Dithiaoctacosane can be synthesized through a series of chemical reactions. One of the most common methods involves the reaction of octadecene with sulfur in the presence of a catalyst such as iodine. The resulting product is then purified through various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
13,16-Dithiaoctacosane has been extensively studied for its potential applications in various fields. In medical research, this compound has shown promising results in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease. In pharmaceutical research, it has been used as a potential drug delivery system due to its ability to penetrate cell membranes. In biotechnological research, it has been used as a potential biosensor due to its ability to bind to specific molecules.
Eigenschaften
CAS-Nummer |
10050-04-1 |
|---|---|
Produktname |
13,16-Dithiaoctacosane |
Molekularformel |
C26H54S2 |
Molekulargewicht |
430.8 g/mol |
IUPAC-Name |
1-(2-dodecylsulfanylethylsulfanyl)dodecane |
InChI |
InChI=1S/C26H54S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-26-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI-Schlüssel |
WXXCXXVZIQCGNZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCCSCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCSCCSCCCCCCCCCCCC |
Andere CAS-Nummern |
10050-04-1 |
Synonyme |
13,16-Dithiaoctacosane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






